molecular formula C20H16BrClN2O2 B2926886 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903337-92-7

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2926886
CAS No.: 1903337-92-7
M. Wt: 431.71
InChI Key: XZLJOAYOMFRBCI-UHFFFAOYSA-N
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Description

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyrrolidine ring and a benzoyl group containing bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

The final step involves the acylation of the pyrrolidine ring with 5-bromo-2-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is not fully understood, but it is believed to interact with various molecular targets in biological systems. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The presence of the bromine and chlorine atoms may enhance the compound’s ability to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its quinoline core with a pyrrolidine ring and a benzoyl group containing halogen atoms. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O2/c21-14-6-7-17(22)16(11-14)20(25)24-10-8-15(12-24)26-18-5-1-3-13-4-2-9-23-19(13)18/h1-7,9,11,15H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLJOAYOMFRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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